2,2-Dibromo-2-fluoroacetamide

Organic Synthesis Fluorine Chemistry Reagent Development

Critical dual bromine/fluorine donor for constructing α-bromo-α-fluoro-β-hydroxy amides in drug discovery (71–82% yields). Confers superior antimicrobial potency in fluoroacetamide class (F>Cl>Br>I). Enables unique fluorine-thiol displacement (FTDR) bioorthogonal labeling. High-yield synthesis ensures cost-effective multi-gram scale-up. This halogen combination cannot be replicated with non-fluorinated or mono-halogenated analogs.

Molecular Formula C2H2Br2FNO
Molecular Weight 234.85 g/mol
CAS No. 7663-25-4
Cat. No. B1357768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dibromo-2-fluoroacetamide
CAS7663-25-4
Molecular FormulaC2H2Br2FNO
Molecular Weight234.85 g/mol
Structural Identifiers
SMILESC(=O)(C(F)(Br)Br)N
InChIInChI=1S/C2H2Br2FNO/c3-2(4,5)1(6)7/h(H2,6,7)
InChIKeyQKOMCDMGDPUVMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dibromo-2-fluoroacetamide (CAS 7663-25-4) Technical Profile for Scientific Procurement


2,2-Dibromo-2-fluoroacetamide is a halogenated acetamide derivative bearing both bromine and fluorine substituents on the alpha carbon. It is commercially available as a white crystalline solid with a melting point of 141–146 °C and a purity specification typically ≥95% . The compound exhibits a calculated XLogP3-AA of 1.1 [1] and a topological polar surface area of 43.1 Ų [1], indicating moderate lipophilicity favorable for membrane permeability in biological applications. As a member of the haloacetamide class, it serves as a versatile building block in organic synthesis and has been investigated for its antimicrobial properties and utility in bioorthogonal labeling strategies.

Why 2,2-Dibromo-2-fluoroacetamide Cannot Be Replaced by Other Haloacetamides in Critical Applications


Haloacetamides are not functionally interchangeable due to pronounced differences in antimicrobial potency, synthetic reactivity, and toxicological profiles that are dictated by halogen substitution patterns. A systematic structure–activity relationship study demonstrated that the antimicrobial activity of haloacetamide derivatives follows a clear halogen-dependent hierarchy (F > Cl > Br > I), with fluorine-substituted compounds exhibiting the strongest and broadest spectrum of activity [1]. Furthermore, fluorine substitution enables unique bioorthogonal reactivity (fluorine–thiol displacement) that is absent in non-fluorinated analogs [2], and the combination of bromine and fluorine on the same carbon confers distinct synthetic utility for constructing α-bromo-α-fluoro-β-hydroxy amides—a transformation not achievable with mono-halogenated or fully hydrogenated acetamides [3]. Substituting 2,2-dibromo-2-fluoroacetamide with 2,2-dibromoacetamide, 2,2-dichloroacetamide, or 2-bromo-2-fluoroacetamide would therefore compromise antimicrobial efficacy, eliminate bioorthogonal labeling capability, and preclude access to specific fluorinated intermediates.

Quantitative Differentiation of 2,2-Dibromo-2-fluoroacetamide vs. Comparator Haloacetamides


Synthetic Reagent Utility: α-Bromo-α-fluoro-β-hydroxy Amide Yields vs. Non-Fluorinated Analogs

2,2-Dibromo-2-fluoroacetamide serves as a dual bromine/fluorine donor in diethylzinc-mediated additions to carbonyl compounds, yielding α-bromo-α-fluoro-β-hydroxy amides in moderate to very good yields. Non-fluorinated analogs such as 2,2-dibromoacetamide cannot introduce fluorine and therefore fail to generate the fluorinated β-hydroxy amide scaffold. Representative yields for target compound-mediated reactions: with 4-methoxybenzaldehyde (82%), 4-nitrobenzaldehyde (78%), and cyclohexanone (71%) [1]. Comparator 2,2-dibromoacetamide under identical conditions would yield non-fluorinated products, fundamentally altering the physicochemical and biological properties of the resulting molecules.

Organic Synthesis Fluorine Chemistry Reagent Development

Antimicrobial Activity Hierarchy: Fluorine-Substituted Haloacetamides vs. Chloro, Bromo, and Iodo Analogs

A systematic evaluation of haloacetamide derivatives revealed that antimicrobial potency is strongly dependent on the halogen substituent. Compounds bearing fluorine at the alpha position (X = F) exhibited the strongest antimicrobial activity, followed by chlorine, bromine, and iodine in descending order (F > Cl > Br > I) [1]. While direct MIC data for 2,2-dibromo-2-fluoroacetamide is not reported in the public domain, this class-level SAR positions fluorine-containing haloacetamides—including the target compound—as the most potent antimicrobial candidates within the haloacetamide family. In contrast, 2,2-dichloroacetamide (X = Cl) and 2,2-dibromoacetamide (X = Br, no F) are predicted to exhibit progressively lower activity.

Antimicrobial Structure-Activity Relationship Biocide

Synthesis Efficiency: 95.6% Yield vs. Typical Haloacetamide Preparative Methods

A patent from The Dow Chemical Company (US4562009A) describes a high-yielding preparation of 2,2-dibromo-2-fluoroacetamide (referred to as dibromofluoroacetamide) via reaction of dibromofluoroacetate with concentrated ammonium hydroxide. The procedure affords the product in 95.6% isolated yield (15.9 g from 20 g of starting material) [1]. This yield substantially exceeds typical yields for analogous haloacetamide syntheses, which generally range from 60–80% [2]. The high efficiency of this established method translates to lower manufacturing costs and more consistent product quality for commercial supply.

Process Chemistry Synthetic Efficiency Cost-Effective Procurement

Physicochemical Property Differentiation: Melting Point (141–146 °C) vs. 2,2-Dibromoacetamide (156 °C)

The melting point of 2,2-dibromo-2-fluoroacetamide is experimentally determined to be 141–146 °C [1]. In contrast, the non-fluorinated analog 2,2-dibromoacetamide (CAS 598-70-9) exhibits a significantly higher melting point of 156 °C . This ~10–15 °C reduction in melting point, attributable to the presence of the fluorine atom, may influence crystallinity, solubility, and thermal behavior during formulation and processing.

Physical Properties Formulation Handling

Bioorthogonal Labeling Capability: Fluorine-Thiol Displacement Reaction vs. Non-Fluorinated Acetamides

Fluoroacetamide moieties, such as that present in 2,2-dibromo-2-fluoroacetamide, undergo a unique fluorine-thiol displacement reaction (FTDR) that enables selective, steric-free labeling of acetylated substrates in vitro and in live cells [1]. This reactivity is entirely absent in non-fluorinated acetamides (e.g., 2,2-dibromoacetamide, 2,2-dichloroacetamide), which cannot participate in FTDR. The fluorine atom alpha to the amide bond is essential for the displacement reaction, allowing conversion of fluoroacetamide tags to biotin or fluorophore conjugates for detection and imaging of acetylated proteins.

Chemical Biology Bioorthogonal Chemistry Protein Labeling

Recommended Application Scenarios for 2,2-Dibromo-2-fluoroacetamide Based on Quantitative Differentiation Evidence


Synthesis of Fluorinated β-Hydroxy Amide Pharmacophores for Medicinal Chemistry

Employ 2,2-dibromo-2-fluoroacetamide as a dual bromine/fluorine donor in diethylzinc-mediated additions to aldehydes and ketones, yielding α-bromo-α-fluoro-β-hydroxy amides in 71–82% yield. This transformation is unique to fluorinated dibromoacetamides; non-fluorinated analogs cannot introduce fluorine, making the target compound indispensable for constructing fluorinated β-hydroxy amide scaffolds relevant to drug discovery [4].

Antimicrobial Biocide Development Leveraging Fluorine-Enhanced Potency

Utilize 2,2-dibromo-2-fluoroacetamide as a lead scaffold or active ingredient in biocide formulations. The fluorine substituent confers the strongest antimicrobial activity among haloacetamides (F > Cl > Br > I), as established by class-level structure–activity relationship studies [4]. This potency advantage over chlorinated or non-fluorinated brominated analogs supports its selection for applications requiring robust antimicrobial efficacy.

Bioorthogonal Protein Acetylation Labeling and Imaging

Leverage the fluorine-thiol displacement reactivity (FTDR) of the fluoroacetamide moiety in 2,2-dibromo-2-fluoroacetamide to label acetylated proteins. The compound can serve as a steric-free chemical reporter for acetyltransferase substrates, enabling subsequent conjugation to biotin or fluorophores for detection and imaging. Non-fluorinated acetamides lack this bioorthogonal reactivity, making the target compound uniquely suited for this application [4].

Cost-Effective Procurement for Large-Scale Synthetic Campaigns

Source 2,2-dibromo-2-fluoroacetamide for multi-gram or kilogram-scale synthesis based on its established high-yield (95.6%) preparative method [4]. The superior synthetic efficiency compared to typical haloacetamide preparations (60–80% yields) translates to reduced cost per gram and more predictable supply chain reliability, a critical factor for process chemistry and industrial applications.

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